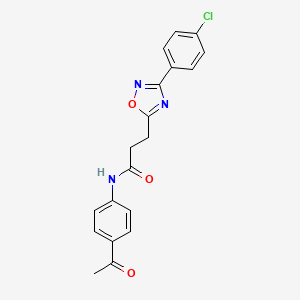
N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)-2-fluorobenzamide, also known as EFSA, is a chemical compound that has gained significant attention in scientific research due to its potential application in the treatment of various diseases.
Mecanismo De Acción
N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)-2-fluorobenzamide exerts its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases, which play a crucial role in cancer growth and inflammation. This compound also activates the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development. This compound has been shown to have a good pharmacokinetic profile, with a half-life of approximately 6 hours in rats. This compound has also been shown to have good bioavailability, making it an attractive option for oral administration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)-2-fluorobenzamide has several advantages for lab experiments, including its low toxicity, good pharmacokinetic profile, and bioavailability. However, this compound's limited solubility in water may present a challenge for certain experiments. Additionally, this compound's mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
Several future directions for N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)-2-fluorobenzamide research include investigating its potential application in combination with other drugs, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve yield and purity. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)-2-fluorobenzamide can be synthesized using a multi-step process that involves the reaction of 2-fluorobenzoyl chloride with 2-ethoxy-5-aminophenyl sulfonamide. The resulting intermediate is then reacted with furan-2-methanamine to yield this compound. The synthesis method has been optimized to improve the yield and purity of this compound, making it a viable option for scientific research.
Aplicaciones Científicas De Investigación
N-(2-ethoxy-5-(N-(furan-2-ylmethyl)sulfamoyl)phenyl)-2-fluorobenzamide has been studied extensively for its potential application in the treatment of cancer, inflammation, and other diseases. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as arthritis and colitis.
Propiedades
IUPAC Name |
N-[2-ethoxy-5-(furan-2-ylmethylsulfamoyl)phenyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S/c1-2-27-19-10-9-15(29(25,26)22-13-14-6-5-11-28-14)12-18(19)23-20(24)16-7-3-4-8-17(16)21/h3-12,22H,2,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJRYIIWWPZHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(2-methoxy-5-{[(pyridin-3-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7696468.png)
![ethyl 4-{[(2-methoxyethyl)carbamoyl]formamido}benzoate](/img/structure/B7696469.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696485.png)


![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)

![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)


